Cas no 37527-66-5 (4-isocyanato-1,2-dimethoxybenzene)

4-isocyanato-1,2-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,4-isocyanato-1,2-dimethoxy-
- 3,4-DIMETHOXYPHENYL ISOCYANATE
- 4-Isocyanato-1,2-dimethoxybenzene
- 4-isocyanato-1,2-dimethoxybenzene(SALTDATA: FREE)
- GEO-03403
- 37527-66-5
- 3,4-Dimethoxyphenyl isocyanate, 98%
- ETHYL4-(2-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)BENZOATE
- 3 4-DIMETHOXYPHENYL ISOCYANATE 98
- NYTBFFZQIRSGLL-UHFFFAOYSA-N
- DTXSID50393237
- MFCD01863688
- EN300-108965
- Benzene, 4-isocyanato-1,2-dimethoxy-
- A823727
- 4-isocyanato-1,2-dimethoxy-benzene
- SCHEMBL307695
- FT-0679301
- AB10404
- LS-02804
- 3,4-dimethoxy-phenyl isocyanate
- AKOS000191094
- 3,4 -dimethoxyphenylisocyanate
- F2160-0013
- BB 0262673
- ALBB-007509
- DB-021929
- G86242
- STK504579
- 3,4-Dimethoxyphenylisocyanate
- 4-isocyanato-1,2-dimethoxybenzene
-
- MDL: MFCD01863688
- インチ: InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3
- InChIKey: NYTBFFZQIRSGLL-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)N=C=O)OC
計算された属性
- 精确分子量: 179.05800
- 同位素质量: 179.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
- Surface Charge: 0
- トポロジー分子極性表面積: 47.9A^2
じっけんとくせい
- 密度みつど: 1.204 g/mL at 25 °C(lit.)
- ゆうかいてん: Not available
- Boiling Point: 261 °C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - Refractive Index: n20/D 1.558(lit.)
- PSA: 47.89000
- LogP: 1.67110
- じょうきあつ: Not available
4-isocyanato-1,2-dimethoxybenzene Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H302-H312-H315-H319-H332-H334-H335
- Warning Statement: P261-P280-P305+P351+P338-P342+P311
- 危険物輸送番号:UN 2206 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23; S26; S36
-
危険物標識:
- 储存条件:2-8°C
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT
4-isocyanato-1,2-dimethoxybenzene 税関データ
- 税関コード:2929109000
- 税関データ:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-isocyanato-1,2-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108965-0.5g |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95% | 0.5g |
$39.0 | 2023-10-27 | |
eNovation Chemicals LLC | Y1252815-1g |
4-Isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 98% | 1g |
$205 | 2024-06-07 | |
Enamine | EN300-108965-0.1g |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
Enamine | EN300-108965-0.05g |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95% | 0.05g |
$19.0 | 2023-10-27 | |
OTAVAchemicals | 1055596-50MG |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95% | 50MG |
$58 | 2023-07-05 | |
Life Chemicals | F2160-0013-0.5g |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95%+ | 0.5g |
$44.0 | 2023-09-06 | |
abcr | AB268021-10 g |
4-Isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 10g |
€773.40 | 2023-06-22 | ||
abcr | AB268021-500 mg |
4-Isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 500mg |
€172.20 | 2023-06-22 | ||
Life Chemicals | F2160-0013-5g |
4-isocyanato-1,2-dimethoxybenzene |
37527-66-5 | 95%+ | 5g |
$135.0 | 2023-09-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-232020-5 g |
3,4-Dimethoxyphenyl isocyanate, |
37527-66-5 | 5g |
¥1,406.00 | 2023-07-11 |
4-isocyanato-1,2-dimethoxybenzene 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
8. Caper tea
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-isocyanato-1,2-dimethoxybenzeneに関する追加情報
Introduction to 4-isocyanato-1,2-dimethoxybenzene (CAS No. 37527-66-5)
4-isocyanato-1,2-dimethoxybenzene, with the chemical formula C₉H₇NO₂ and CAS number 37527-66-5, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound belongs to the class of isocyanates, which are widely recognized for their utility in polymer chemistry, particularly in the production of polyurethanes. The presence of two methoxy groups at the ortho positions enhances its reactivity, making it a valuable building block for various chemical transformations.
The structure of 4-isocyanato-1,2-dimethoxybenzene features a benzene ring substituted with an isocyanate functional group at the fourth position and two methoxy groups at the first and second positions. This arrangement imparts unique electronic and steric properties, enabling diverse synthetic applications. The isocyanate group (–NCO) is highly reactive and readily participates in nucleophilic addition reactions, while the methoxy groups (–OCH₃) can influence the overall reactivity through electronic effects and steric hindrance.
In recent years, 4-isocyanato-1,2-dimethoxybenzene has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo cycloaddition reactions with various nucleophiles has been exploited in the synthesis of heterocyclic compounds, which are often key scaffolds in drug discovery. For instance, studies have demonstrated its utility in constructing fused rings such as pyrazoles and triazoles, which exhibit a broad spectrum of biological activities.
One notable application of 4-isocyanato-1,2-dimethoxybenzene is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in inflammatory pathways. The methoxy-substituted benzene core provides a stable platform for further functionalization, allowing for the introduction of additional pharmacophores that enhance binding affinity and selectivity. Such modifications have led to the discovery of compounds with potential therapeutic value in treating chronic inflammatory diseases.
The synthetic pathways involving 4-isocyanato-1,2-dimethoxybenzene are well-documented and have been optimized for scalability and efficiency. One common approach involves the reaction of 1,2-dimethoxybenzene with phosgene or its equivalents to introduce the isocyanate group. However, due to safety concerns associated with phosgene, alternative methods such as catalytic fluorination followed by conversion to the isocyanate derivative have been explored. These greener approaches align with the growing emphasis on sustainable chemistry practices.
Recent advancements in computational chemistry have further enhanced our understanding of 4-isocyanato-1,2-dimethoxybenzene's reactivity. Molecular modeling studies have revealed insights into how the methoxy groups influence the electronic distribution around the benzene ring and the stability of intermediates formed during reactions. These findings have guided the design of more efficient synthetic routes and have paved the way for novel applications in material science.
The role of 4-isocyanato-1,2-dimethoxybenzene in polymer chemistry cannot be overstated. Its incorporation into polyurethane precursors allows for the creation of polymers with tailored properties such as thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and elastomers, where precise control over molecular architecture is crucial. The versatility of this compound underscores its importance as a industrial chemical intermediate.
In conclusion, 4-isocyanato-1,2-dimethoxybenzene (CAS No. 37527-66-5) is a multifaceted compound with broad utility across multiple sectors including pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop innovative solutions. As research continues to uncover new applications for this compound, 4-isocyanato-1,2-dimethoxybenzene will undoubtedly remain at forefront of chemical innovation.
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